N-(ethylsulfonyl)-4-aminobutyric acid
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Overview
Description
N-(ethylsulfonyl)-4-aminobutyric acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethylsulfonyl group attached to the nitrogen atom of 4-aminobutyric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(ethylsulfonyl)-4-aminobutyric acid typically involves the reaction of 4-aminobutyric acid with ethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-aminobutyric acid+ethylsulfonyl chloride→N-(ethylsulfonyl)-4-aminobutyric acid+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions: N-(ethylsulfonyl)-4-aminobutyric acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The sulfonyl group can be reduced to form sulfides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: N-substituted derivatives of 4-aminobutyric acid.
Scientific Research Applications
N-(ethylsulfonyl)-4-aminobutyric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of sulfonamide derivatives on biological systems.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(ethylsulfonyl)-4-aminobutyric acid involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
N-(ethylsulfonyl)-4-aminobutyric acid can be compared with other similar compounds, such as:
- N-(methylsulfonyl)-4-aminobutyric acid
- N-(propylsulfonyl)-4-aminobutyric acid
- N-(butylsulfonyl)-4-aminobutyric acid
Uniqueness: The ethylsulfonyl group in this compound provides a balance between hydrophobicity and hydrophilicity, making it more versatile in various applications compared to its methyl, propyl, and butyl counterparts. This balance can enhance its solubility and reactivity, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
4-(ethylsulfonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-2-12(10,11)7-5-3-4-6(8)9/h7H,2-5H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYFGOQKBVAOAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588148 |
Source
|
Record name | 4-[(Ethanesulfonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926247-39-4 |
Source
|
Record name | 4-[(Ethanesulfonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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